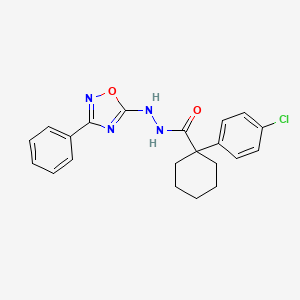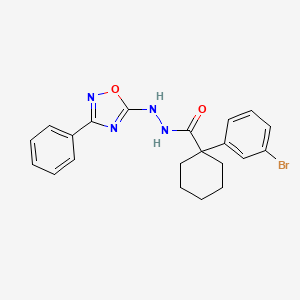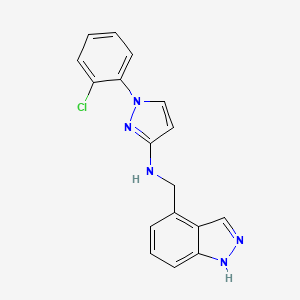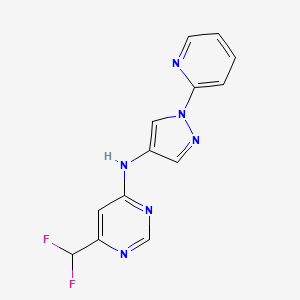![molecular formula C15H9BrN4O B7431251 5-Bromo-6-[3-(1,2-oxazol-3-yl)anilino]pyridine-3-carbonitrile](/img/structure/B7431251.png)
5-Bromo-6-[3-(1,2-oxazol-3-yl)anilino]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-[3-(1,2-oxazol-3-yl)anilino]pyridine-3-carbonitrile, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was initially developed as a kinase inhibitor, which means it has the ability to block the activity of certain enzymes that are involved in cell signaling pathways. This property makes BAY 43-9006 a promising candidate for the treatment of various types of cancer and other diseases.
Mechanism of Action
The mechanism of action of 5-Bromo-6-[3-(1,2-oxazol-3-yl)anilino]pyridine-3-carbonitrile 43-9006 involves its ability to inhibit the activity of several kinases, including Raf-1, B-Raf, and VEGFR-2. These kinases are involved in cell signaling pathways that regulate cell growth, proliferation, and angiogenesis. By blocking the activity of these kinases, 5-Bromo-6-[3-(1,2-oxazol-3-yl)anilino]pyridine-3-carbonitrile 43-9006 can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
5-Bromo-6-[3-(1,2-oxazol-3-yl)anilino]pyridine-3-carbonitrile 43-9006 has several biochemical and physiological effects that are relevant to its potential therapeutic applications. Studies have shown that it can inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). It has also been shown to have anti-inflammatory and immunomodulatory effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-Bromo-6-[3-(1,2-oxazol-3-yl)anilino]pyridine-3-carbonitrile 43-9006 for lab experiments is its specificity for certain kinases. This allows researchers to study the effects of inhibiting specific signaling pathways in cells. However, one limitation is that it can have off-target effects on other kinases, which can complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research on 5-Bromo-6-[3-(1,2-oxazol-3-yl)anilino]pyridine-3-carbonitrile 43-9006. One area of interest is its use in combination with other drugs for the treatment of cancer. Another area of research is the development of more specific kinase inhibitors that can target specific signaling pathways in cells. Finally, there is also interest in studying the potential therapeutic applications of 5-Bromo-6-[3-(1,2-oxazol-3-yl)anilino]pyridine-3-carbonitrile 43-9006 in other fields of medicine, such as inflammatory diseases and autoimmune disorders.
Synthesis Methods
The synthesis of 5-Bromo-6-[3-(1,2-oxazol-3-yl)anilino]pyridine-3-carbonitrile 43-9006 involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-aminopyridine with 2-bromo-4-methylbenzonitrile to form 2-bromo-4-methyl-6-(pyridin-2-ylamino)pyridine. This intermediate is then reacted with 3-(1,2-oxazol-3-yl)aniline in the presence of a palladium catalyst to form the final product, 5-bromo-6-[3-(1,2-oxazol-3-yl)anilino]pyridine-3-carbonitrile.
Scientific Research Applications
5-Bromo-6-[3-(1,2-oxazol-3-yl)anilino]pyridine-3-carbonitrile 43-9006 has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising areas of research is its use in the treatment of cancer. Studies have shown that 5-Bromo-6-[3-(1,2-oxazol-3-yl)anilino]pyridine-3-carbonitrile 43-9006 can inhibit the activity of several kinases that are involved in the growth and proliferation of cancer cells. This makes it a potential candidate for the treatment of several types of cancer, including liver, kidney, and thyroid cancer.
properties
IUPAC Name |
5-bromo-6-[3-(1,2-oxazol-3-yl)anilino]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN4O/c16-13-6-10(8-17)9-18-15(13)19-12-3-1-2-11(7-12)14-4-5-21-20-14/h1-7,9H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKJRTHTSVJTNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=C(C=C(C=N2)C#N)Br)C3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-amino-3-oxopropyl)-2-[(4-methylnaphthalen-1-yl)sulfonylamino]-3-phenylpropanamide](/img/structure/B7431176.png)
![3-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-(1-methylindol-3-yl)benzamide](/img/structure/B7431179.png)
![tert-butyl N-[(2,2-dioxo-3H-1,2lambda6,3-benzoxathiazol-6-yl)methyl]carbamate](/img/structure/B7431189.png)

![N-[6-(cyclopropanecarbonylamino)spiro[3.3]heptan-2-yl]quinoline-2-carboxamide](/img/structure/B7431199.png)
![3-[(4-Methoxyphenyl)methyl]-3,7-diazatricyclo[3.3.2.01,5]decane](/img/structure/B7431215.png)
![1-(carbamoylamino)-N-methyl-N-[1-[4-(2-methylpropyl)-1H-pyrrole-2-carbonyl]azetidin-3-yl]cyclopropane-1-carboxamide](/img/structure/B7431219.png)
![5-Bromo-6-[4-(2-hydroxyethoxy)anilino]pyridine-3-carbonitrile](/img/structure/B7431222.png)
![4-methyl-2-oxo-N-[3-(1,2,4-triazol-4-yl)phenyl]-1,3,4,5-tetrahydro-1,5-benzodiazepine-7-carboxamide](/img/structure/B7431228.png)
![2-(1,1-dioxothietan-3-yl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B7431231.png)

![5-[[6-(5-Chlorothiophen-2-yl)pyridazin-3-yl]amino]-1,3-dimethylbenzimidazol-2-one](/img/structure/B7431241.png)

